Withanolide E

Renal Cell Carcinoma Selective Cytotoxicity Withaferin A

Withanolide E is the only naturally occurring withanolide possessing a 17α-oriented side chain (17S,20S,22R), a critical stereochemical feature that directly enables potent cFLIP degradation and selective TRAIL-mediated apoptosis sensitization (ACHN IC50 = 0.2 µM) without intrinsic cytotoxicity. This mechanism cannot be reproduced by 17β-oriented analogs such as Withaferin A or 4β-Hydroxywithanolide E due to fundamentally divergent Hsp90 binding and downstream signaling. Essential for SAR campaigns examining C-17 stereochemistry and targeted apoptosis research. Ensure your study uses the correct stereoisomer—inventory is limited; request a quote today.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
CAS No. 38254-15-8
Cat. No. B15475478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithanolide E
CAS38254-15-8
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6)C)O5)C)O)O)O)C
InChIInChI=1S/C28H38O7/c1-15-13-20(34-22(30)16(15)2)25(5,31)28(33)12-11-26(32)18-14-21-27(35-21)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,31-33H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27+,28-/m0/s1
InChIKeyRUVPNJSJTWTANE-LFCBYZEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Withanolide E (CAS 38254-15-8): A 17α-Oriented Steroidal Lactone with Distinct Pharmacophoric Properties for Targeted Oncology Research Procurement


Withanolide E (CAS 38254-15-8) is a naturally occurring steroidal lactone belonging to the withanolide class of compounds, primarily isolated from *Physalis peruviana* (golden berry) and *Withania somnifera* (ashwagandha). It is structurally characterized by a 5β,6β-epoxy group and a unique 17α-oriented side chain (17S,20S,22R configuration), a feature that distinguishes it from the majority of withanolides, which possess a 17β-oriented side chain [1][2]. This compound has been identified as a potent sensitizer of cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis, with a mechanism centered on the destabilization and degradation of cellular FLICE-inhibitory protein (cFLIP), an inhibitor of death receptor signaling [3].

Why Substituting Withanolide E with Withaferin A or 4β-Hydroxywithanolide E Compromises Experimental Reproducibility and Biological Outcome


The withanolide class exhibits profound functional divergence despite a shared steroidal core. A direct substitution of Withanolide E with its close structural analogs, such as Withaferin A (17β-oriented side chain) or 4β-Hydroxywithanolide E (17β-hydroxy group), is scientifically invalid due to fundamentally different mechanisms of action and target engagement [1]. Key structural determinants—specifically, the 17α-oriented side chain of Withanolide E versus the 17β-oriented side chain of Withaferin A—confer distinct binding modes to heat shock protein 90 (Hsp90) and differentially modulate downstream signaling pathways [2]. Consequently, using an alternative withanolide will not replicate the specific cFLIP degradation and TRAIL-sensitization profile observed with Withanolide E and may introduce confounding variables such as differential cell cycle arrest patterns or primary cytotoxicity [3].

Quantitative Differentiation Guide: Evidence-Based Reasons to Procure Withanolide E Over Its Closest Analogs


Superior and Selective Cytotoxicity for Renal Carcinoma Cells vs. Withaferin A

Withanolide E demonstrates a unique and favorable selectivity profile against renal carcinoma cells compared to the well-studied analog Withaferin A. In a panel screening of human cancer cell lines, Withanolide E (compound 14) exhibited selective activity against the ACHN human renal adenocarcinoma cell line with an IC50 of 0.2 µM, while showing minimal activity against LNCaP prostate cancer cells (IC50 > 2.0 µM) [1]. In stark contrast, Withaferin A (compound 13) displayed broad, potent cytotoxicity against both ACHN (IC50 = 0.46 µM) and LNCaP (IC50 = 0.06 µM) cells, indicating a lack of this particular selectivity [1]. This differential selectivity is crucial for researchers developing targeted therapies for renal cell carcinoma, as it suggests a potentially wider therapeutic window and less off-target toxicity for Withanolide E.

Renal Cell Carcinoma Selective Cytotoxicity Withaferin A ACHN Prostate Cancer

Unique TRAIL-Sensitization Mechanism via cFLIP Degradation vs. Broad Hsp90 Inhibition by Other Withanolides

The mechanism by which Withanolide E sensitizes cancer cells to TRAIL-induced apoptosis is distinct and more targeted than that of other withanolides like Withaferin A. Withanolide E was identified as the most potent and least toxic of five TRAIL-sensitizing withanolides, and its activity is directly linked to the rapid destabilization and degradation of cFLIP proteins, without relying on common sensitization mechanisms such as ROS generation or death receptor upregulation [1]. This is in contrast to Withaferin A, which is a known direct inhibitor of Hsp90, leading to the degradation of numerous client proteins and broader cellular effects [2]. The specificity of Withanolide E for cFLIP degradation via impaired chaperone function, with greater apparent specificity than the pan-Hsp90 inhibitor geldanamycin, offers a more precise tool for studying TRAIL resistance pathways [1].

TRAIL Apoptosis cFLIP Hsp90 Cancer Research

Structural Determinants of Differentiation: The 17α-Oriented Side Chain of Withanolide E vs. 17β-Orientation of Withaferin A

The fundamental structural difference between Withanolide E and its most common analog, Withaferin A, lies in the orientation of the side chain at the C-17 position. Withanolide E possesses a rare 17α-oriented side chain (17S,20S,22R configuration), a feature confirmed by X-ray crystallography [1]. This contrasts sharply with Withaferin A, which has the more common 17β-oriented side chain. SAR studies have conclusively demonstrated that 17β-hydroxywithanolides (17-BHWs) with an α-oriented side chain, like Withanolide E, are superior to known TRAIL-sensitizing withanolides belonging to the Withaferin A class, which have a β-oriented side chain [2]. This stereochemical difference is not trivial; it dictates the molecule's three-dimensional shape and directly influences its ability to interact with biological targets like Hsp90 and modulate TRAIL-mediated apoptosis.

Structure-Activity Relationship (SAR) Stereochemistry Withaferin A 17α-side chain

Anti-Adipogenic Activity Comparable to Its Hydroxylated Analog 4β-Hydroxywithanolide E

In the context of anti-adipogenic research, Withanolide E (WE) demonstrates activity that is qualitatively and quantitatively comparable to its closely related analog, 4β-Hydroxywithanolide E (HWE). An activity-guided fractionation study identified both compounds as active principles in the inhibition of adipocyte differentiation in 3T3-L1 cells [1]. Both Withanolide E and 4β-Hydroxywithanolide E were shown to suppress mRNA expression of key adipogenic transcription factors (PPARγ and C/EBPα) and to inhibit mitotic clonal expansion, a critical early phase of adipogenesis, with similar efficacy [1]. While the study does not provide direct IC50 values for adipogenesis inhibition, it establishes that both compounds are functionally equivalent in this model system, operating through the same mechanism.

Adipogenesis Obesity 3T3-L1 Mitotic Clonal Expansion 4β-Hydroxywithanolide E

Defined Research and Procurement Scenarios for Withanolide E Based on Its Unique Differentiation Profile


Targeted Research on TRAIL-Resistant Renal Cell Carcinoma (RCC)

Withanolide E is the preferred research compound for investigations focused on overcoming TRAIL resistance in renal cell carcinoma. Its demonstrated selective cytotoxicity against ACHN renal carcinoma cells (IC50 = 0.2 µM) [1] and unique mechanism of sensitizing these cells to TRAIL-mediated apoptosis via cFLIP degradation, without intrinsic cytotoxicity [2], make it a precise tool for dissecting the extrinsic apoptotic pathway in RCC. This application is supported by in vivo studies confirming its sensitization efficacy and lack of toxicity [2].

Structure-Activity Relationship (SAR) Studies of Withanolide Side-Chain Stereochemistry

For any SAR campaign examining the biological impact of C-17 side-chain stereochemistry on Hsp90 inhibition, TRAIL sensitization, or other withanolide-mediated effects, Withanolide E is an essential compound. Its well-characterized 17α-oriented side chain, confirmed by X-ray crystallography [3], provides a critical reference point for comparison with the more common 17β-oriented withanolides, such as Withaferin A. Studies have confirmed that this stereochemical difference directly correlates with superior TRAIL-sensitizing activity [1].

Investigating the Role of cFLIP Degradation in Apoptosis Signaling

Withanolide E serves as a superior chemical probe for studying the specific role of cFLIP downregulation in apoptosis, particularly in the context of death receptor signaling. Its mechanism of action is centered on the rapid and specific destabilization of cFLIP proteins, distinct from broader Hsp90 inhibitors like Withaferin A or geldanamycin [2]. Researchers can use Withanolide E to acutely modulate cFLIP levels without activating confounding pathways such as ROS generation, ER stress, or proteasomal inhibition [2].

Anti-Adipogenesis Studies Focusing on Mitotic Clonal Expansion

In research on adipocyte differentiation and metabolic disorders, Withanolide E is a validated tool compound for inhibiting the early mitotic clonal expansion phase. It has been shown to suppress the expression of master adipogenic transcription factors (PPARγ and C/EBPα) and induce G0/G1 cell cycle arrest in 3T3-L1 preadipocytes with efficacy comparable to its analog 4β-Hydroxywithanolide E [4]. This allows for flexible procurement decisions based on cost and availability between these two functionally similar withanolides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Withanolide E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.